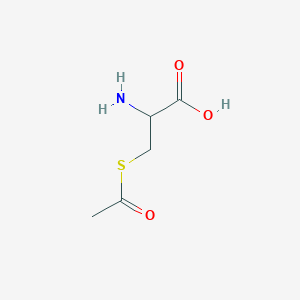

3-(Acetylthio)-2-aminopropanoic acid

Description

Contextual Significance as a Thioester Amino Acid Derivative

The chemical identity of 3-(Acetylthio)-2-aminopropanoic acid as a thioester derivative of an amino acid is of considerable significance in chemical biology. The acetylthio group functions as a protected form of a thiol (or sulfhydryl group). vulcanchem.com In many biochemical and synthetic contexts, the free thiol of cysteine is highly reactive. By acetylating the sulfur atom, this reactivity is masked, allowing for more controlled chemical manipulations.

This thioester linkage can be selectively cleaved under mild conditions to reveal the free thiol. vulcanchem.com This characteristic is particularly valuable in complex chemical syntheses, such as peptide synthesis, where different functional groups must be protected and deprotected in a specific sequence. vulcanchem.com The ability to controllably release a reactive cysteine residue at a desired step is a powerful tool for chemists. Furthermore, thioesters are a class of compounds that are biologically relevant, and S-Acetyl-L-cysteine can serve as a simple model for studying the behavior of more complex S-acylated proteins and biomolecules.

Interdisciplinary Research Domains: From Organic Synthesis to Proteomics

The unique properties of S-Acetyl-L-cysteine make it a valuable tool across different scientific disciplines, notably in organic synthesis and the rapidly advancing field of proteomics.

In the domain of organic synthesis , 3-(Acetylthio)-2-aminopropanoic acid serves as a specialized building block, particularly in peptide synthesis. vulcanchem.com Its structure allows for incorporation into growing peptide chains to introduce a protected cysteine residue. This strategy is crucial for creating complex peptides, including those with multiple cysteine residues that must form specific disulfide bonds, peptide conjugates, or cyclic peptides. vulcanchem.com The use of the acetylthio group as a protective moiety enables chemists to dictate the final architecture of the molecule, which is essential for producing peptides with specific therapeutic or research functions. vulcanchem.com

In the field of proteomics , which involves the large-scale study of proteins, S-Acetyl-L-cysteine is relevant to the investigation of post-translational modifications (PTMs). One such modification is S-acetylation, where an acetyl group is attached to the sulfur atom of a cysteine residue within a protein. This modification is part of the broader "cysteine redox proteome," a complex network of modifications that regulate protein function. mdpi.com Research into S-acetylation is a growing area, and understanding its role requires advanced analytical techniques like mass spectrometry. The study of small molecules like S-Acetyl-L-cysteine helps researchers to develop and refine these methods and to understand the fundamental biochemistry of this type of protein modification.

Historical Development of Academic Inquiry into S-Acetylcysteine

The academic focus on 3-(Acetylthio)-2-aminopropanoic acid is relatively recent compared to its well-known isomer, N-acetylcysteine (NAC), which was patented in 1960 and has been in medical use since 1968. wikipedia.org While NAC has a long and extensively documented history as a mucolytic agent and an antidote for acetaminophen (B1664979) poisoning, the scientific inquiry into S-Acetyl-L-cysteine has emerged from a different line of investigation. wikipedia.org

Interest in the S-acetylated form has grown with the increasing sophistication of chemical biology and proteomics. The development of advanced analytical methods, particularly mass spectrometry, has enabled scientists to identify and study subtle post-translational modifications on proteins that were previously difficult to detect. This has led to the discovery of S-acetylation of cysteine residues as a naturally occurring modification within cells. Consequently, academic inquiry has shifted towards understanding the functional role of this specific modification, with S-Acetyl-L-cysteine serving as a key reference compound and building block in these modern biochemical investigations. This represents a move from studying standalone amino acid derivatives to exploring their roles as components of larger, dynamic biological systems.

Structure

3D Structure

Properties

CAS No. |

15312-11-5 |

|---|---|

Molecular Formula |

C5H9NO3S |

Molecular Weight |

163.20 g/mol |

IUPAC Name |

(2R)-3-acetylsulfanyl-2-aminopropanoic acid |

InChI |

InChI=1S/C5H9NO3S/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

XCIRMLHOFVDUDP-BYPYZUCNSA-N |

SMILES |

CC(=O)SCC(C(=O)O)N |

Isomeric SMILES |

CC(=O)SC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(=O)SCC(C(=O)O)N |

Origin of Product |

United States |

Chemical Synthesis and Chemoenzymatic Methodologies

Utilization in Peptide Synthesis and Modification

The thiol group of cysteine is highly reactive, which presents challenges during peptide synthesis, such as undesired oxidation or alkylation. frontiersin.orgresearchgate.net Protecting this group is therefore essential. The S-acetyl group is a valuable tool in the peptide chemist's arsenal (B13267) for this purpose.

The S-acetyl moiety is an effective protecting group for the cysteine thiol due to its unique stability and cleavage profile. It is classified as an S-acyl protecting group and functions as a thioester. uoa.gr Its stability in acidic conditions makes it particularly useful. For example, the S-acetyl group is resistant to trifluoroacetic acid (TFA), a reagent commonly used to remove N-terminal protecting groups in peptide synthesis. uoa.gr

The removal (deprotection) of the S-acetyl group can be achieved under specific and mild conditions, providing orthogonality with other protecting groups. It is readily cleaved by methanolysis in the presence of sodium methoxide (B1231860). uoa.gr This allows for the selective deprotection of the cysteine thiol without affecting other acid-labile or base-labile groups on the peptide. This orthogonality is critical when synthesizing complex peptides with multiple functional groups. The S-acetyl group can also be removed by treatment with hydroxylamine. google.com

Interactive Table: Comparison of Cysteine Thiol Protecting Groups

| Protecting Group | Abbreviation | Stability (Stable to) | Cleavage Conditions | Orthogonality | Reference |

|---|---|---|---|---|---|

| Acetyl | Ac | TFA | Sodium methoxide in methanol; HBr/AcOH; Hydroxylamine | Orthogonal to acid-labile groups | uoa.gr |

| Trityl | Trt | Base | Mild acid (e.g., TFA) | Orthogonal to base-labile groups | nih.gov |

| Benzoyl | Bz | TFA, HBr/AcOH | Sodium methoxide in methanol | Orthogonal to acid-labile groups | uoa.gr |

| Acetamidomethyl | Acm | TFA, HF, base | Iodine, Hg(II), Ag(I) | Orthogonal to acid- and base-labile groups | google.com |

The strategic use of S-acetylcysteine is paramount in the synthesis of complex peptides, particularly those containing multiple disulfide bonds. The formation of specific, or non-symmetrical, disulfide bridges requires the use of orthogonal protecting groups for the different cysteine residues. uoa.grrsc.org

A synthetic strategy might involve a peptide with one cysteine protected with an S-acetyl group and another with an S-benzoyl group. Since both can be removed by sodium methoxide but show different lability to other reagents, they can be manipulated selectively. uoa.gr For instance, one could selectively form the first disulfide bond, then deprotect the next set of cysteines to form a second, distinct bridge. This approach was discussed for the synthesis of insulin (B600854) fragments, which contain multiple disulfide linkages. uoa.gr

Furthermore, the S-acetyl group can be incorporated at the N-terminus of a peptide, not as part of a cysteine residue, but as an N-(S-acetylmercaptoacetyl) group. google.com After the peptide is synthesized and purified, the S-acetyl group is removed to unmask a terminal thiol. This free thiol can then be used for specific conjugation reactions, such as linking the peptide to a carrier protein or a solid surface, through the formation of a stable thioether bond. google.com This highlights the versatility of the S-acetyl functionality in advanced peptide modification.

Biochemical Pathways and Metabolic Intermediacy of S Acetylcysteine

Endogenous Formation via Acetyl-Coenzyme A and Cysteine

The formation of 3-(Acetylthio)-2-aminopropanoic acid within biological systems occurs through the S-acetylation of the amino acid L-cysteine, utilizing acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. This process can happen through both non-enzymatic and potentially enzymatic routes.

The direct, non-enzymatic S-acetylation of cysteine is a chemically favorable reaction under physiological conditions. nih.gov The process involves a thioester exchange reaction where the deprotonated thiol (sulfhydryl) group of a cysteine residue performs a nucleophilic attack on the thioester bond of an acetyl-CoA molecule. nih.gov This reaction is more rapid and favorable for cysteine compared to the non-enzymatic N-acetylation of lysine (B10760008), because the thiol group of cysteine is significantly more reactive at physiological pH than the amine group of lysine. nih.gov

The resulting S-acetylated cysteine itself contains a labile thioester bond. nih.gov Research has demonstrated that this S-acetylation can serve as an intermediate step for subsequent protein modifications. For example, in vitro studies have shown that an acetyl group on a cysteine residue can undergo an intramolecular transfer to a nearby lysine residue on the same peptide, resulting in N-acetylated lysine. nih.govnih.gov This highlights that the proximity to a thioester, such as the one formed in S-acetylated cysteine, is a key factor determining the susceptibility of lysine to acetylation. nih.gov

Table 1: Non-Enzymatic Formation of 3-(Acetylthio)-2-aminopropanoic acid

| Reactant 1 | Reactant 2 | Product | Byproduct |

| L-Cysteine | Acetyl-Coenzyme A | 3-(Acetylthio)-2-aminopropanoic acid (S-Acetyl-L-cysteine) | Coenzyme A |

While non-enzymatic mechanisms are significant, the existence of targeted enzymatic S-acetylation is also recognized. nih.gov The specific enzymes responsible for cysteine S-acetylation are not as extensively characterized as lysine acetyltransferases. However, experiments using mouse liver lysates have shown that incubation with acetyl-CoA leads to a concentration-dependent increase in total cysteine acetylation. nih.gov When the concentration of acetyl-CoA was raised from 1 mM to 10 mM, the total signal from cysteine acetylated peptides increased 8.6-fold, and the number of unique acetylated sites grew by 60%. nih.gov This suggests that either enzymatic systems are present to facilitate this transfer or that the local microenvironment of certain cysteine residues makes them highly susceptible to non-enzymatic modification. nih.gov The presence of thioesterases like glyoxalase II, which can reverse S-acetylation, further implies a level of biological regulation over this modification. nih.gov

Role in Core Metabolic Processes

3-(Acetylthio)-2-aminopropanoic acid is linked to core metabolic functions primarily through its precursor, acetyl-CoA, and its degradation product, L-cysteine.

The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a critical carbon fixation pathway used by anaerobic bacteria, such as acetogens, and some archaea. wikipedia.orgnih.gov This pathway synthesizes acetyl-CoA from one-carbon (C1) sources like carbon dioxide (CO2) and carbon monoxide (CO). nih.govexlibrisgroup.com

The pathway can be conceptually divided into two branches:

The Methyl Branch: CO2 is reduced to a methyl group that binds to a corrinoid iron-sulfur protein. nih.gov

The Carbonyl Branch: Another molecule of CO2 is reduced to CO by the enzyme CO dehydrogenase (CODH). nih.gov

The key enzyme acetyl-CoA synthase (ACS) then catalyzes the condensation of the methyl group, the CO, and a molecule of Coenzyme A to form acetyl-CoA. wikipedia.orgnih.gov While 3-(Acetylthio)-2-aminopropanoic acid is not a direct intermediate within the cyclic steps of the Wood-Ljungdahl pathway, the pathway's primary product, acetyl-CoA, is the essential acetyl donor for its formation. Therefore, the activity of the Wood-Ljungdahl pathway directly provides one of the two substrates necessary for the synthesis of S-Acetyl-L-cysteine in organisms that utilize this fixation route. nih.govnih.gov

Table 2: Simplified Overview of the Wood-Ljungdahl Pathway

| Branch | Key Reactants | Key Enzymes | Product |

| Methyl Branch | CO2, H2 | Formate dehydrogenase, Folate-dependent enzymes | Methyl-tetrahydrofolate |

| Carbonyl Branch | CO2 | CO dehydrogenase (CODH) | Carbon Monoxide (CO) |

| Condensation | Methyl group, CO, Coenzyme A | Acetyl-CoA Synthase (ACS) | Acetyl-Coenzyme A |

Upon its degradation, 3-(Acetylthio)-2-aminopropanoic acid releases L-cysteine, a central molecule in amino acid and sulfur metabolism. nih.gov L-cysteine is a primary source of sulfur for the synthesis of numerous essential compounds, including methionine, coenzyme A, and glutathione (B108866). nih.gov

The catabolism of cysteine released from S-Acetyl-L-cysteine follows several major routes:

Oxidative Pathway: Cysteine is irreversibly oxidized by the enzyme cysteine dioxygenase (CDO) to form cysteine sulfinic acid. nih.gov This is a key regulatory step in cysteine catabolism. Cysteine sulfinic acid can then be further metabolized to produce taurine (B1682933) or be converted to pyruvate (B1213749) and inorganic sulfate. The liver tightly regulates CDO levels to manage the intracellular cysteine pool, preventing toxicity while ensuring sufficient supply for metabolic needs. nih.gov

Desulfuration Pathway: Cysteine can be catabolized by enzymes such as cystathionine (B15957) γ-lyase (CGL) in a process that generates hydrogen sulfide (B99878) (H2S), ammonia, and pyruvate. nih.gov H2S is now recognized as a critical signaling molecule involved in various physiological processes. nih.gov The metabolism of cysteine prodrugs has been shown to trigger the production of H2S and sulfane sulfur species, primarily within mitochondria. nih.gov

Therefore, 3-(Acetylthio)-2-aminopropanoic acid serves as a carrier molecule that, upon hydrolysis, feeds the cysteine backbone into these fundamental catabolic pathways, contributing to sulfur homeostasis and energy production.

Degradation and Turnover Mechanisms

The primary mechanism for the degradation and turnover of 3-(Acetylthio)-2-aminopropanoic acid is the hydrolysis of its thioester bond. This bond is known to be labile, or easily broken. nih.gov The hydrolysis reaction cleaves the molecule, releasing L-cysteine and acetate (B1210297).

This degradation can occur non-enzymatically or be facilitated by enzymes. Thioesterases are a class of enzymes that catalyze the hydrolysis of thioester bonds. Specifically, the mitochondrial thioesterase glyoxalase II (Glo2) has been shown to limit protein S-acetylation, indicating its capacity to act on S-acetylated cysteine residues. nih.gov The action of such enzymes provides a mechanism for the regulated turnover of S-Acetyl-L-cysteine.

The turnover of this compound is metabolically significant as it regenerates free L-cysteine, making it available to the cell for protein synthesis, glutathione production, or entry into the catabolic pathways described previously. nih.gov This cycle of S-acetylation and deacetylation allows the molecule to function as a temporary, stable pool of cysteine.

Table 3: Degradation of 3-(Acetylthio)-2-aminopropanoic acid

| Substrate | Enzyme Class (putative) | Product 1 | Product 2 |

| 3-(Acetylthio)-2-aminopropanoic acid | Thioesterases (e.g., Glyoxalase II) | L-Cysteine | Acetate |

Thioester Bond Lability and Hydrolysis in Biological Milieu

The compound 3-(Acetylthio)-2-aminopropanoic acid, commonly known as S-Acetylcysteine (SAC), features a thioester bond that is central to its biochemical activity. Thioesters are considered "energy-rich" functional groups, more reactive than their ester counterparts due to the larger size and lesser electron-donating ability of the sulfur atom compared to oxygen. This inherent reactivity, however, is balanced with sufficient stability to exist within a biological system.

In the aqueous and near-neutral pH environment of biological systems, the thioester bond of S-Acetylcysteine exhibits a degree of lability. While generally stable at neutral pH, the bond is susceptible to hydrolysis, a reaction that cleaves the bond to yield cysteine and acetic acid. This hydrolysis can occur both non-enzymatically and enzymatically.

Non-enzymatic hydrolysis of the thioester bond is influenced by the pH of the surrounding milieu. The stability of thioesters is generally maintained between pH 4 and 7. stackexchange.com However, conditions outside of this range, particularly alkaline conditions, can promote the hydrolysis of the ester group. wikipedia.org The presence of other biological nucleophiles, such as the high intracellular concentrations of glutathione, can also lead to transthioesterification reactions, where the acetyl group is transferred to another thiol-containing molecule. stackexchange.com

Research has shown that thioesters, while more reactive than amides and esters, remain relatively stable towards hard oxygen nucleophiles like water under physiological conditions, leading to a long half-life at neutral pH values. nih.gov This stability is crucial for S-Acetylcysteine to circulate and reach its target tissues and cells before premature degradation. One study noted that the half-life of some thioesters at neutral pH can be on the order of 80 to 40 days, though this can be significantly accelerated by the presence of certain reagents. nih.gov

The reaction of N-acetylcysteine with pyruvaldehyde at pH 7.0 can lead to the formation of a thioester, N-acetyl, S-lactoylcysteine. nasa.gov The subsequent disappearance of this thioester is noted to be due to hydrolysis, among other reactions. nasa.gov

| Factor | Influence on Thioester Bond Lability |

| pH | Stable at neutral pH (4-7) stackexchange.com; more labile at alkaline pH wikipedia.org. |

| Nucleophiles | Susceptible to attack by thiolate and amine nucleophiles nih.gov. |

| Spontaneous Hydrolysis | Relatively slow at neutral pH, but can be accelerated nih.gov. |

Enzymatic Deacetylation and Associated Hydrolases

The primary route for the hydrolysis of the thioester bond in S-Acetylcysteine within the body is through enzymatic catalysis. This deacetylation process is crucial for releasing cysteine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione.

The principal enzyme identified to catalyze the deacetylation of S-Acetylcysteine is Acylase I (N-acyl-L-amino-acid amidohydrolase; EC 3.5.1.14). nih.gov Acylase I is a zinc-containing, homodimeric protein found in various tissues, with high activity in the kidney. nih.gov Studies have shown that Acylase I efficiently hydrolyzes the acetyl group from S-Acetylcysteine. nih.gov

The enzyme exhibits specificity for different substrates. Research on porcine kidney Acylase I has demonstrated that S-alkyl-N-acetyl-L-cysteines with short (C0-C3) and unbranched S-alkyl substituents are good substrates. nih.gov Conversely, those with longer (>C3) and branched S-alkyl substituents are poor substrates. nih.gov This indicates that the structural conformation of the S-substituent plays a significant role in the enzyme's catalytic efficiency.

Kinetic studies have been performed to characterize the interaction between Acylase I and S-Acetylcysteine. For instance, n-butylmalonic acid has been identified as a slow-binding inhibitor of Acylase I, inhibiting the deacetylation of N-acetyl-L-cysteine with a Ki of 192 +/- 27 microM. nih.gov

While Acylase I is the most well-characterized enzyme in this context, other hydrolases may also contribute to the deacetylation of S-Acetylcysteine. The broad family of thioesterases (EC 3.1.2.-) are enzymes that hydrolyze thioester bonds in various metabolic pathways, such as fatty acid and polyketide synthesis. nih.gov Although specific studies focusing on the direct action of other thioesterases on S-Acetylcysteine are limited, their general function makes them potential contributors to its metabolism. For example, cytosolic thioesterases are known to hydrolyze S-acetylglutathione, a structurally similar molecule, to release glutathione. It is plausible that similar enzymes could act on S-Acetylcysteine.

| Enzyme | Substrate Specificity | Role in S-Acetylcysteine Metabolism |

| Acylase I | Prefers short, unbranched S-alkyl substituents on N-acetyl-L-cysteines nih.gov. | Primary enzyme responsible for the deacetylation of S-Acetylcysteine to yield cysteine nih.gov. |

| Thioesterases | Hydrolyze thioester bonds in a variety of molecules nih.gov. | Potentially contribute to the hydrolysis of the thioester bond in S-Acetylcysteine, though specific enzymes are not fully characterized for this substrate. |

S Acetylation As a Post Translational Modification Ptm of Proteins

Identification and Global Profiling of S-Acetylproteomes

The "S-acetylproteome" refers to the entire set of S-acetylated proteins within a cell or organism at a specific point in time. Understanding the composition and dynamics of the S-acetylproteome is essential for elucidating the functional roles of this modification in various biological contexts.

Mass spectrometry (MS) has become an indispensable tool for identifying and mapping PTMs, including S-acetylation. nih.gov The general workflow for identifying S-acetylation sites involves several key steps:

Protein Extraction and Digestion: Proteins are first extracted from cells or tissues and then enzymatically digested, typically with trypsin, into smaller peptides. mtoz-biolabs.com

Enrichment of Acetylated Peptides: Due to the low abundance of acetylated proteins, an enrichment step is often necessary. escholarship.org This is commonly achieved through immunoprecipitation using antibodies that specifically recognize acetyl-lysine or, more recently, acetyl-cysteine residues.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The enriched peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry. mtoz-biolabs.com In the mass spectrometer, peptides are fragmented, and the resulting fragment ions provide sequence information that allows for the precise identification of the modified amino acid. nih.gov

Advanced MS techniques, such as high-resolution Orbitrap mass analyzers, enhance the accuracy and sensitivity of detection. mtoz-biolabs.comnih.gov Furthermore, specific fragmentation patterns, or "reporter" ions, can be indicative of acetylated lysine (B10760008) or cysteine residues, aiding in their identification. nih.gov

Table 1: Key Mass Spectrometry Techniques for S-Acetylation Analysis

| Technique | Description | Advantages |

| LC-MS/MS | Combines liquid chromatography for peptide separation with tandem mass spectrometry for sequencing. mtoz-biolabs.com | High throughput and sensitivity for identifying modification sites. mtoz-biolabs.com |

| Immunoaffinity Enrichment | Uses antibodies to specifically capture acetylated peptides before MS analysis. escholarship.org | Increases the detection of low-abundance modified peptides. escholarship.org |

| High-Resolution MS | Employs instruments like Orbitrap or FT-ICR for highly accurate mass measurements. mtoz-biolabs.com | Improves confidence in peptide identification and modification site localization. |

| Data-Independent Acquisition (DIA) | A comprehensive MS approach that fragments all ions within a selected mass range. escholarship.org | Provides accurate and reproducible label-free quantification of PTMs. escholarship.org |

Following MS analysis, the large datasets generated require sophisticated bioinformatic and computational tools for interpretation. These tools help to:

Identify Acetylated Proteins and Sites: Search algorithms like Mascot, SEQUEST, and MaxQuant compare the experimental MS/MS spectra against protein sequence databases to identify the acetylated peptides and pinpoint the exact location of the modification. mtoz-biolabs.com

Quantify Changes in Acetylation: Label-free quantification methods or isotopic labeling techniques can be used to compare the abundance of acetylated peptides between different experimental conditions, revealing dynamic changes in the S-acetylome. escholarship.orgnih.gov

Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are employed to identify biological processes, cellular components, molecular functions, and signaling pathways that are significantly enriched with S-acetylated proteins. researchgate.netplos.org This provides insights into the potential functional roles of S-acetylation in the cell. researchgate.net

For instance, analysis of the mouse liver S-acetylome revealed a significant enrichment in proteins involved in metabolic processes, particularly cellular amino acid catabolic processes. nih.gov

Table 2: Common Bioinformatic Tools and Databases for Acetylome Analysis

| Tool/Database | Function |

| MaxQuant/Perseus | Software for processing and quantifying large-scale proteomics data. nih.gov |

| Gene Ontology (GO) | A database that provides standardized terms to describe the functions of genes and proteins. researchgate.net |

| KEGG Pathway Database | A collection of manually drawn pathway maps representing molecular interaction and reaction networks. plos.org |

| Motif-X | A tool for discovering over-represented patterns or motifs in sequence datasets, which can help identify consensus sequences for acetylation. |

Molecular Consequences of Cysteine S-Acetylation

The addition of an acetyl group to a cysteine residue can have profound effects on the modified protein's properties and behavior.

A primary consequence of S-acetylation is the regulation of protein activity. This is particularly relevant for enzymes, where the modification of a cysteine residue within or near the active site can directly impact catalytic function. nih.gov For example, studies have shown that S-acetylation of the active site cysteine in glyceraldehyde-3-phosphate dehydrogenase (GAPDH) leads to a reduction in its enzymatic activity. nih.gov

Beyond direct catalytic modulation, S-acetylation can regulate protein function by influencing:

Protein localization: The increased hydrophobicity conferred by S-acetylation can promote the association of soluble proteins with cellular membranes, thereby altering their subcellular localization and access to substrates or binding partners. nih.govnih.gov

Protein stability: S-acetylation can affect a protein's susceptibility to degradation, thereby influencing its cellular half-life. nih.gov

Protein-protein interactions: The conformational changes induced by S-acetylation can either promote or inhibit the interaction of the modified protein with other proteins. nih.gov

Cysteine S-acetylation can serve as an intermediate step in the modification of other amino acid residues within the same protein. In vitro studies have demonstrated that an acetyl group on a cysteine residue can be transferred to a nearby lysine residue through an intramolecular transfer mechanism. nih.govbiorxiv.org This suggests a novel pathway for non-enzymatic lysine acetylation and highlights a potential mechanism for cross-talk between these two important PTMs. nih.gov

The interplay between S-acetylation and other PTMs, such as phosphorylation, methylation, and ubiquitination, is a growing area of research. wikipedia.org This "PTM cross-talk" allows for a more complex and fine-tuned regulation of protein function. creative-proteomics.com For example, the presence of one PTM can influence the addition or removal of another, creating a complex regulatory code that dictates the ultimate biological outcome. cellsignal.com The dynamic nature of S-acetylation, being a reversible modification, makes it particularly well-suited to participate in these intricate regulatory networks. tandfonline.com

Physiological Implications of S-Acetylation in Non-Human Models

S-acetylation, a post-translational modification (PTM) involving the attachment of an acetyl group to the thiol side chain of a cysteine residue, is an emerging area of study with significant physiological implications. Research in various non-human model organisms has begun to unravel the multifaceted roles of this modification in fundamental cellular processes.

Role in Metabolic Regulation and Enzyme Activity

In non-human models, S-acetylation and the broader landscape of protein acetylation are recognized as critical regulators of metabolism. creative-proteomics.com This modification is highly conserved evolutionarily, indicating its fundamental importance in cellular function from prokaryotes to eukaryotes. nih.gov The central molecule in this process is acetyl-coenzyme A (acetyl-CoA), a key metabolite that links the cell's metabolic state to the regulation of protein function. cornell.edunih.gov Fluctuations in acetyl-CoA levels, driven by nutrient availability, can directly influence the extent of protein acetylation, thereby modulating metabolic pathways. creative-proteomics.comnih.gov

Studies in Drosophila melanogaster have provided significant insights into the role of acetylation in metabolic control. For instance, as these flies reach midlife, they exhibit increased oxygen consumption, elevated acetyl-CoA levels, and alterations in protein acetylation, which are linked to changes in the metabolome and transcriptome. nih.gov Targeting the enzymes responsible for acetyl-CoA synthesis has been shown to alleviate age-associated metabolic changes and extend lifespan in this model organism. nih.gov Furthermore, the acetylation of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis, is significantly upregulated during the larval development of Drosophila when lipogenesis is highly active. iastate.edupnas.org This acetylation is crucial for the enzyme's activity, body fat accumulation, and normal development. iastate.edupnas.org Interestingly, this can occur via an autoacetylation mechanism dependent on acetyl-CoA levels, highlighting a direct link between metabolic status and enzyme regulation. pnas.org

In the budding yeast Saccharomyces cerevisiae, another powerful model for studying fundamental cellular processes, protein acetylation is deeply intertwined with metabolism. cornell.edunih.gov A large proportion of enzymes involved in metabolic pathways such as glycolysis and amino acid metabolism are acetylated. researchgate.net The level of acetyl-CoA within different cellular compartments, such as the nucleocytosol and mitochondria, regulates the acetylation of proteins in those locations. nih.gov This provides a mechanism for the cell to coordinate its metabolic activities with its nutritional state. For example, the acetylation of enzymes can be influenced by the carbon source available to the yeast, demonstrating a direct response of the acetylome to environmental cues. nih.gov

Research in mice has further solidified the role of acetylation in regulating metabolic enzymes. Proteomic studies of mouse liver have identified hundreds of acetylated proteins, with a significant number being metabolic enzymes. nih.gov Acetylation can regulate enzyme activity through several mechanisms: by directly neutralizing the positive charge of a lysine residue in the active site, by causing allosteric changes, or by altering the accessibility of the substrate to the enzyme. nih.govresearchgate.net For example, the activity of mitochondrial enzymes involved in fatty acid oxidation and the tricarboxylic acid (TCA) cycle is modulated by acetylation, and this regulation is responsive to the metabolic state of the animal, such as during fasting. nih.govnih.govresearchgate.net

| Organism | Protein/Pathway | Effect of Acetylation | Reference |

|---|---|---|---|

| Drosophila melanogaster | Fatty Acid Synthase (FASN) | Increases enzymatic activity, promotes lipogenesis and normal development. | iastate.edupnas.org |

| Drosophila melanogaster | General Metabolism | Levels of protein acetylation change with age, affecting metabolic rate and lifespan. | nih.gov |

| Saccharomyces cerevisiae | Glycolysis/Gluconeogenesis Enzymes | Widespread acetylation suggests broad regulatory control over central carbon metabolism. | researchgate.net |

| Mouse | Mitochondrial Metabolic Enzymes | Acetylation is dynamic and responds to fasting/feeding cycles, coordinating fuel switching. | nih.gov |

| Mouse | Succinate Dehydrogenase (SDHA) | Inhibitory effect on Complex II activity in the electron transport chain. | rupress.org |

Potential Functions in Redox Sensing and Protein Stability

S-acetylation is also implicated in the cellular response to oxidative stress and in the regulation of protein stability. The cysteine residue, the target of S-acetylation, is redox-sensitive, suggesting that this modification could play a role in redox sensing. researchgate.net

Studies in the nematode Caenorhabditis elegans have provided evidence for the involvement of related N-acetylcysteine compounds in oxidative stress resistance. Treatment of C. elegans with S-allylmercapto-N-acetylcysteine (ASSNAC) led to an upregulation of glutathione (B108866) S-transferase (GST) gene expression and enzyme activity, as well as an increase in glutathione levels. plos.orgnih.gov This resulted in increased resistance to oxidative stress and an extended lifespan. plos.orgnih.gov Similarly, N-Acetyl-L-Cysteine (NAC) supplementation in C. elegans has been shown to significantly increase resistance to oxidative stress, heat stress, and UV irradiation, leading to an extended lifespan. elsevier.es While not a direct study of protein S-acetylation, these findings highlight the protective role of acetylated cysteine derivatives against oxidative damage in a non-human model.

The link between S-acylation (a broader category of fatty acylation on cysteine residues) and protein stability is well-documented and provides a framework for understanding how S-acetylation might function similarly. nih.gov Preventing S-acylation can lead to increased ubiquitination and subsequent degradation of proteins. nih.gov This interplay has been observed in yeast, where the prevention of S-acylation of the SNARE protein Tlg1 results in its increased ubiquitination and targeting for degradation. nih.gov S-acylation can also stabilize proteins at the plasma membrane, preventing their premature degradation. frontiersin.org

More directly, studies on lysine acetylation in the silkworm, Bombyx mori, have shown that acetylation can enhance protein stability. In this model, the acetylation of the storage protein SP1 was found to upregulate its expression by increasing its stability. nih.gov This is achieved by competitively inhibiting the ubiquitination of SP1, thereby preventing its degradation through the ubiquitin-mediated proteasome pathway. nih.gov This provides a clear mechanism by which acetylation can directly impact protein half-life. The reversibility of S-acetylation allows for a dynamic cycle, switching proteins between a stable, acylated form and a deacylated form that is more susceptible to degradation. frontiersin.org

| Organism | Modification/Compound | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| Caenorhabditis elegans | S-allylmercapto-N-acetylcysteine (ASSNAC) | Increased resistance to oxidative stress and extended lifespan. | Protective role against oxidative damage. | plos.orgnih.gov |

| Caenorhabditis elegans | N-Acetyl-L-Cysteine (NAC) | Increased resistance to oxidative, heat, and UV stress; extended lifespan. | Enhanced stress resistance and longevity. | elsevier.es |

| Saccharomyces cerevisiae | S-acylation | Lack of S-acylation on SNARE protein Tlg1 leads to increased ubiquitination and degradation. | S-acylation protects against protein degradation. | nih.gov |

| Bombyx mori | Lysine Acetylation | Acetylation of storage protein SP1 inhibits ubiquitination and increases protein stability. | Acetylation directly enhances protein stability. | nih.gov |

Reactivity and Molecular Mechanisms in Complex Systems

Thioester Chemistry and Acyl Transfer Reactions

Thioesters, such as the one in S-acetyl-L-cysteine, are critical acyl group carriers. They possess a balance of stability and reactivity that makes them ideal for acyl transfer reactions. Computationally, the thermodynamics for the transfer of an acetyl group from S-acetyl-L-cysteine to an amine, like the side chain of a lysine (B10760008) residue, are highly favorable, with a calculated Gibbs free energy (ΔG) of -60 kJ/mol. researchgate.net This inherent reactivity allows S-acetyl-L-cysteine to participate in the non-enzymatic acylation of proteins, a process with significant biochemical implications. researchgate.net

| Reaction Type | Reactants | Gibbs Free Energy (ΔG) in Water |

| Acetyl Group Transfer | S-acetyl-L-cysteine + Methylamine | -60 kJ/mol |

| This table presents the calculated thermodynamic favorability of the acetyl group transfer from S-acetyl-L-cysteine, indicating a strong potential for spontaneous reaction. Data sourced from computational studies. researchgate.net |

The structure of 3-(Acetylthio)-2-aminopropanoic acid features a protected thiol group in the form of a thioester. The primary reaction of this thioester is the transfer of the acetyl group to a nucleophile. Upon this acyl transfer, a free cysteine residue is generated, which possesses a highly nucleophilic thiol group (-SH). researchgate.net This released thiol is significantly more reactive than the hydroxyl group of its serine analogue, a property that makes cysteine residues, once unmasked, prime sites for further protein modifications and conjugations. researchgate.net The high nucleophilicity of free cysteine is a cornerstone of its role in protein structure and function, making the deacetylation of S-acetyl-L-cysteine a trigger for subsequent, thiol-specific chemical events. researchgate.netresearchgate.net

Recent research has uncovered an unexpected reactivity of peptides containing S-acetylcysteine. These peptides can undergo a spontaneous fragmentation of the peptide backbone at the amide bond preceding the acylated cysteine residue. researchgate.netnih.gov This reaction proceeds under mildly alkaline conditions (pH 8–10) and is driven by a unique mechanism involving a reversible thioester-to-imide acyl transfer. researchgate.netacs.org

The proposed mechanism involves a base-assisted nucleophilic attack by the amide nitrogen (at the i-1 position) on the thioester's carbonyl carbon. nih.gov This attack leads to the formation of a transient cyclic imide intermediate. acs.org This imide formation activates the amide bond, ultimately leading to its cleavage. nih.govacs.org This transamidation reaction is highly dependent on the peptide sequence and has been observed in various S-acylcysteine-containing peptides, highlighting an intrinsic reactivity of the S-acetylcysteine moiety within a peptide chain. researchgate.netresearchgate.net This discovery suggests a potential pathway for endogenous protein behavior and offers a basis for developing new methods for peptide and protein transformation. researchgate.netnih.gov

Interactions with Enzyme Active Sites and Carrier Proteins

S-acetyl-L-cysteine and its parent molecule, acetyl-CoA, are substrates for a wide array of enzymes, where the interactions within the active site govern catalytic activity and specificity.

The ability of enzymes to distinguish between S-acetyl-L-cysteine and other potential substrates is fundamental to metabolic control. In many acyltransferase enzymes, the reaction begins with the acylation of a nucleophilic cysteine residue within the enzyme's active site. nih.gov For example, in acetyl-CoA C-acetyltransferase, the acetyl group from a donor like acetyl-CoA (or experimentally, S-acetyl-L-cysteine) is transferred to an active site cysteine. nih.govacs.org

The specificity of these interactions is determined by a combination of factors, including hydrogen bonds and van der Waals forces within the enzyme's binding groove. frontiersin.org Studies on mycothiol-dependent enzymes in pathogens have utilized analogues of S-acetyl-L-cysteine to probe substrate recognition. nih.gov These studies have shown that the absence of key chemical moieties in the substrate analogues can abolish enzyme activity, demonstrating the high degree of specificity in substrate binding. nih.gov This precise recognition ensures that only the correct acyl donor is utilized, preventing unwanted side reactions.

While specific research detailing the role of S-acetyl-L-cysteine in the evolution of methylthioalkylmalate synthase is not prominent in available literature, the principles of substrate specificity in related enzymes offer significant insight. Enzymes like acetyl-CoA synthetases exhibit what is described as "exquisite specificity" for acetate (B1210297) over even slightly larger carboxylic acids like propionate. nih.gov This specificity is the result of evolutionary pressure that has shaped the enzyme's active site, often featuring residues that create steric hindrance to prevent the binding of incorrect substrates. nih.gov

The evolution of distinct enzyme isoforms, such as those of cysteine synthase, further illustrates this principle. Closely related enzymes from the same gene family can evolve different substrate preferences, allowing them to perform distinct metabolic roles. nih.gov Furthermore, the selectivity of enzymes that act on acetylated cysteine, such as N-terminal acetyltransferase A (NatA), is influenced by the amino acid sequence surrounding the target cysteine. nih.gov This demonstrates that substrate specificity is a multi-layered phenomenon, refined through evolution to ensure precise biological control. The ability of an enzyme to specifically recognize and process an S-acetylated cysteine residue is a clear example of this evolved molecular discrimination.

Advanced Methodological Approaches for S Acetylcysteine Research

Isotopic Labeling and Tracing Techniques for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. youtube.com By introducing a substrate labeled with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), researchers can trace the journey of the atoms through various metabolic pathways. nih.govchemicalbook.com This technique provides a detailed map of metabolic network activity, which is not achievable by simply measuring metabolite concentrations. youtube.com

In the context of S-Acetyl-L-cysteine, isotopic labeling would involve synthesizing the molecule with ¹³C atoms in the acetyl group or the cysteine backbone. When introduced to cells or an organism, the labeled S-Acetyl-L-cysteine is metabolized, and the ¹³C label is transferred to downstream products. The primary metabolic fate of S-Acetyl-L-cysteine is its deacetylation to L-cysteine, which is then a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov

A pertinent example of this approach is the use of hyperpolarized [1-¹³C] N-acetylcysteine (NAC) in tracing studies. rsc.org Hyperpolarization dramatically increases the NMR signal, allowing for real-time monitoring of the compound's biodistribution and metabolic conversion in vivo. rsc.org Upon administration, researchers can detect the appearance of labeled metabolites, such as the NAC-NAC dimer and the NAC-GSH dimer, providing direct insight into its redox chemistry and metabolic interactions. rsc.org A similar strategy with labeled S-Acetyl-L-cysteine would allow for the precise quantification of its uptake, conversion to cysteine, and subsequent flux into the glutathione synthesis pathway.

Table 1: Metabolites Detected by ¹³C NMR using Hyperpolarized [1-¹³C] NAC

| Metabolite | ¹³C Chemical Shift (ppm) | Biological Significance |

| [1-¹³C] NAC | 176.5 | Parent compound |

| [1-¹³C] NAC-NAC dimer | 176.8 | Oxidized dimer form |

| [1-¹³C] NAC-GSH dimer | 177.4 | Product of reaction with glutathione |

| Data sourced from in vitro studies on human pancreatic tumor cell lines. rsc.org |

Structural Characterization of S-Acetylcysteine and its Complexes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamic properties of molecules in solution. nih.gov By analyzing parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects, the conformational preferences of a molecule can be elucidated.

For S-Acetyl-L-cysteine, ¹H and ¹³C NMR would reveal detailed information about its molecular structure. While comprehensive public data for S-Acetyl-L-cysteine is limited, extensive studies on N-Acetyl-L-cysteine (NAC) demonstrate the power of the technique. In studies of NAC, specific proton (¹H) and carbon (¹³C) resonances are assigned to each atom in the molecule. chemicalbook.commdpi.com For instance, in DMSO-d6, the proton of the amide group (N-H) appears around 8.19 ppm, while the acetyl methyl protons (CH₃) are found at 1.885 ppm. chemicalbook.com These chemical shifts are sensitive to the local electronic environment and can change upon interaction with other molecules, such as metal ions, providing information on binding sites. nih.gov Rotational spectroscopy studies have identified two main conformers of NAC, a stable cis form and a less abundant trans form, which can be distinguished by their unique spectroscopic signatures. nih.gov A similar NMR analysis of S-Acetyl-L-cysteine would be crucial to define its solution-state structure and conformational flexibility.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for N-Acetyl-L-cysteine

| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 13.0 | 171.5 |

| Alpha-Carbon (α-CH) | 4.385 | 53.6 |

| Beta-Carbon (β-CH₂) | 2.84 / 2.74 | 26.1 |

| Thiol (SH) | 2.432 | - |

| Acetyl Carbonyl (C=O) | - | 169.5 |

| Acetyl Methyl (CH₃) | 1.885 | 22.5 |

| Data obtained in DMSO-d6 solvent. Chemical shifts can vary with solvent and pH. chemicalbook.com |

X-ray crystallography provides unparalleled detail of molecular structure at the atomic level by determining the arrangement of atoms within a crystal. mdpi.com This technique is critical for understanding how a molecule like S-Acetyl-L-cysteine binds to an enzyme's active site. By co-crystallizing an enzyme with its substrate or a stable analog, a high-resolution snapshot of the enzyme-substrate complex can be obtained. mdpi.comwikipedia.org

Furthermore, crystallographic studies of enzymes with related N-acetylated compounds, such as the N-acetyltransferase domain of human N-acetyl-L-glutamate synthase, reveal how the acetyl group and the amino acid backbone are recognized. insights.bio These structures show specific hydrogen bonds and van der Waals interactions that stabilize the substrate in the active site, providing a blueprint for how S-Acetyl-L-cysteine would likely be recognized by deacetylating enzymes. insights.bio

Table 3: Crystallographic Data for N-Acetyl-L-cysteine Polymorphs

| Parameter | Form I (Triclinic) | Form II (Orthorhombic) |

| Space Group | P1 | P2₁2₁2₁ |

| a (Å) | 5.0932(3) | 5.7699(2) |

| b (Å) | 6.5510(4) | 8.8988(4) |

| c (Å) | 11.2386(7) | 14.8016(7) |

| α (°) | 98.414(3) | 90 |

| β (°) | 99.006(3) | 90 |

| γ (°) | 90.957(3) | 90 |

| Volume (ų) | 365.45(4) | 760.33(6) |

| Data from a comparative study of NAC polymorphs. rsc.org |

In vitro Reconstitution of S-Acetylation and Deacetylation Systems

In vitro reconstitution involves isolating and combining the essential components of a biological system (e.g., enzyme, substrate, cofactors) in a controlled test-tube environment to study a specific biochemical reaction. nih.gov This approach is vital for characterizing the enzymatic processes that synthesize (S-acetylation) and degrade (deacetylation) S-Acetyl-L-cysteine.

The deacetylation of S-Acetyl-L-cysteine to L-cysteine and acetate (B1210297) is a key metabolic step. An in vitro reconstituted system to study this would consist of purified S-Acetyl-L-cysteine and the candidate deacetylating enzyme(s), likely a type of esterase or acylase. The reaction progress can be monitored by measuring the disappearance of the substrate or the appearance of the products over time.

Analogous research on N-Acetyl-L-cysteine has successfully used this approach to identify the enzyme responsible for its deacetylation. insights.bio Studies using rat kidney cytosol identified Acylase I as the enzyme that catalyzes the hydrolysis of NAC. insights.bio The enzyme was purified, and its activity was measured using an assay that quantifies the release of L-cysteine. This research also explored substrate specificity by testing a range of related S-alkyl-N-acetyl-L-cysteines, showing that the enzyme prefers substrates with smaller, unbranched alkyl groups. insights.bio A similar reconstituted system would be essential for identifying and characterizing the specific enzymes that act on S-Acetyl-L-cysteine.

Table 4: Relative Deacetylation Activity of Porcine Kidney Acylase I with Various N-Acetyl-L-cysteine Analogs

| Substrate (S-Alkyl-N-acetyl-L-cysteine) | Alkyl Group | Relative Specific Activity (%) |

| N-Acetyl-L-cysteine | -H | 100 |

| S-Methyl-N-acetyl-L-cysteine | -CH₃ | 163 |

| S-Ethyl-N-acetyl-L-cysteine | -C₂H₅ | 118 |

| S-Propyl-N-acetyl-L-cysteine | -C₃H₇ | 90 |

| S-Butyl-N-acetyl-L-cysteine | -C₄H₉ | 2 |

| S-Isopropyl-N-acetyl-L-cysteine | -CH(CH₃)₂ | <1 |

| Activity is relative to N-Acetyl-L-cysteine (100%). insights.bio |

Bioinformatic and Computational Chemistry Methods (e.g., Ab Initio Studies, Molecular Dynamics Simulations)

Bioinformatic and computational chemistry methods provide powerful theoretical insights into the properties and behavior of molecules, complementing experimental data. nih.gov These approaches can predict molecular structure, stability, and reactivity at the quantum level. researchgate.netnih.gov

Ab initio (from first principles) quantum chemistry calculations can determine the electronic structure and energetics of S-Acetyl-L-cysteine without prior experimental data. researchgate.net These calculations can predict optimal molecular geometries, vibrational frequencies (corresponding to IR and Raman spectra), and reaction mechanisms. For example, a study on NAC used ab initio calculations to elucidate the four-step mechanism of its cyclization at basic pH, involving proton abstraction and subsequent nucleophilic attack. researchgate.net

Table 5: Calculated Quantum Chemical Parameters for N-Acetyl-L-cysteine

| Parameter | Value | Interpretation |

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.64 eV | Indicates the tendency to donate electrons. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | -0.73 eV | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | 5.91 eV | Relates to chemical reactivity and stability. |

| Dipole Moment (μ) | 3.98 D | Measures the overall polarity of the molecule. |

| Parameters calculated to understand the molecule's electronic properties and reactivity. researchgate.net |

Future Research Directions and Unexplored Frontiers

Discovery of Novel S-Acetylcysteine-Modifying Enzymes and Pathways

The identification of S-acetylation as a widespread PTM in the murine proteome suggests the existence of a corresponding enzymatic machinery responsible for its addition and removal, analogous to the well-known histone acetyltransferases (HATs) and histone deacetylases (HDACs) that regulate lysine (B10760008) acetylation. nih.govnih.gov A key frontier is the discovery and characterization of these putative "S-acetylcysteine transferases" and "deacetylases."

Future research will likely focus on:

Genomic and Proteomic Screening: Leveraging genomic enzymology and sequence similarity networks (SSNs) to identify candidate enzymes from large sequence databases. nih.gov By using the sequences of known acetyltransferases as queries, researchers can uncover homologous enzymes that may have evolved to specifically target cysteine residues. Proteomic approaches, such as activity-based protein profiling (ABPP), can be employed to screen cell lysates for proteins that bind to or process S-acetylcysteine analogs. nih.gov

Biochemical Characterization: Once candidate enzymes are identified, their catalytic activity must be confirmed in vitro. This involves expressing and purifying the enzymes and testing their ability to transfer an acetyl group to cysteine residues on substrate proteins or peptides. Similarly, the search for deacetylases would involve screening for enzymes that can remove the acetyl moiety from an S-acetylated substrate.

Metabolic Pathway Elucidation: S-acetylcysteine is a labile modification that can potentially form from the reaction of a cysteine thiol with acetyl-CoA. nih.gov Understanding the metabolic pathways that control the cellular pools of acetyl-CoA and their proximity to potential protein targets will be crucial. Research is needed to determine whether S-acetylation occurs spontaneously under specific metabolic conditions or is a strictly enzyme-catalyzed process. The discovery of metabolic pathways, such as those for D-apiose catabolism, has been successfully achieved using iterative genomic and network-based approaches, which could be applied here. nih.gov

Elucidation of Regulatory Networks Governed by S-Acetylation in Diverse Organisms

The discovery of tissue-specific patterns of S-acetylation points towards complex regulatory networks that govern this modification in response to different physiological and pathological states. nih.gov Unraveling these networks is a significant challenge that will require a multi-pronged, systems-biology approach.

Key areas for future investigation include:

Mapping Global S-Acetylation Sites: Comprehensive identification of S-acetylated proteins and specific modification sites across different organisms (from bacteria to mammals), tissues, and cellular compartments under various conditions (e.g., metabolic stress) is a fundamental first step. nih.gov

Reconstructing Gene Regulatory Networks (GRNs): As has been done for histone acetylation in organisms like Saccharomyces cerevisiae, computational models can be built to link transcription factors, S-acetylation-modifying enzymes, and their target genes. nih.govembopress.org These models integrate data from chromatin immunoprecipitation sequencing (ChIP-seq) for transcription factor binding, and quantitative proteomics to measure changes in S-acetylation levels. oup.com Such models can predict which transcription factors are key regulators of S-acetylation at specific gene promoters and how this impacts gene expression. embopress.org

Investigating Crosstalk with Other PTMs: Cysteine is a target for numerous PTMs, including S-nitrosation, S-sulfenylation, and palmitoylation. nih.govnih.gov Future studies must explore the potential for crosstalk between S-acetylation and these other modifications. For instance, the acetylation of a specific cysteine residue might preclude or promote its modification by another PTM, creating a complex regulatory code that fine-tunes protein function.

Development of Advanced Chemical Probes and Tools for S-Acetylcysteine Profiling

To study the dynamics of S-acetylation, a dedicated toolkit of chemical probes and analytical methods is required. While general reactive-cysteine profiling methods exist, probes designed for the specific detection and enrichment of S-acetylated proteins will greatly accelerate research. nih.gov

The development of advanced tools will likely involve:

Activity-Based Probes (ABPs): Designing ABPs that specifically target the active sites of S-acetylcysteine-modifying enzymes. These probes could be used to profile enzyme activity in complex biological samples and to screen for specific inhibitors. mdpi.com Strategies could be adapted from existing probes that target other enzyme classes, such as those for cysteine proteases or sirtuins. nih.govnih.gov

Enrichment Probes: Creating chemical probes that can selectively react with the S-acetylcysteine thioester. This would enable the specific enrichment of S-acetylated peptides from complex protein digests for subsequent identification and quantification by mass spectrometry. Techniques like isoTOP-ABPP, which uses probes like iodoacetamide-alkyne, have been highly successful for global cysteine reactivity analysis and could be adapted for this purpose. nih.gov

Imaging Probes: Developing fluorescent or bioluminescent probes that allow for the real-time visualization of S-acetylation dynamics within living cells. These probes could be designed to "turn-on" upon reacting with S-acetylated proteins or in response to the activity of specific modifying enzymes, providing spatial and temporal information about the regulatory network. mdpi.com

Table 1: Potential Strategies for S-Acetylcysteine Probe Development

| Probe Type | Strategy | Application | Potential Advantage | Reference for Concept |

|---|---|---|---|---|

| Activity-Based Probes (ABPs) | Design molecules that mimic the substrate and form a covalent bond with the target S-acetylcysteine transferase or deacetylase. | Profiling enzyme activity; inhibitor screening. | Provides a direct measure of functional enzyme levels. | mdpi.com |

| Enrichment Probes | Utilize a chemical warhead that selectively reacts with the S-acetyl thioester, coupled with a reporter tag (e.g., biotin, alkyne) for pull-down. | Global, site-specific identification of S-acetylated proteins by mass spectrometry. | Enables comprehensive mapping of the "S-acetylome". | nih.gov |

| Inducible/Photocaged Probes | Incorporate a photocleavable group that "cages" a reactive moiety. The probe becomes active only upon light irradiation. | Spatiotemporal control of protein labeling in live cells. | Allows for precise study of S-acetylation dynamics in specific subcellular locations. | acs.org |

| Fluorescent "Turn-On" Probes | Synthesize probes where fluorescence is quenched until a reaction with the target S-acetylated protein or modifying enzyme occurs. | Real-time imaging of S-acetylation in living cells. | Provides dynamic information on the regulation of S-acetylation. | mdpi.com |

Synthetic Biology Applications Leveraging S-Acetylcysteine Chemistry

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, offers exciting possibilities for leveraging the unique chemistry of S-acetylcysteine. youtube.com The thioester bond in S-acetylcysteine is a high-energy bond, similar to that in acetyl-CoA, which can be harnessed for various biotechnological applications.

Future frontiers in this area include:

Engineered Biosynthesis: Creating microbial cell factories (e.g., in bacteria or yeast) to produce valuable S-acetylated compounds. By introducing and optimizing heterologous metabolic pathways, it may be possible to generate novel pharmaceuticals, biomaterials, or specialty chemicals based on the S-acetylcysteine scaffold. youtube.com

Novel Bioconjugation Tools: The specific reactivity of the S-acetyl group could be exploited to develop new methods for protein labeling and bioconjugation. One could engineer proteins with strategically placed cysteine residues that can be S-acetylated, creating a unique chemical handle for attaching drugs, imaging agents, or other molecules.

Creation of Novel Enzymatic Cascades: Synthetic biology could be used to design and build novel enzymatic pathways that use S-acetylated intermediates. For example, by combining newly discovered S-acetylcysteine-modifying enzymes with other enzymes, it might be possible to create artificial metabolic pathways that produce non-natural compounds with desired properties. youtube.com This approach mirrors the use of radical SAM enzymes, which are leveraged for their ability to perform difficult chemical reactions. acs.org

Q & A

Basic: What are the common synthetic routes for 3-(Acetylthio)-2-aminopropanoic acid?

Methodological Answer:

The synthesis of 3-(Acetylthio)-2-aminopropanoic acid can be approached via sulfur-mediated catalysis or chemo-enzymatic pathways. For example, elemental sulfur has been used to introduce thiol groups into amino acid derivatives under controlled conditions, as demonstrated in the synthesis of tetrazine-containing analogs . Additionally, chemo-enzymatic methods involving proteases or metal complexes (e.g., aldehyde-metal systems) can facilitate stereoselective synthesis, as seen in the preparation of biphenyl-substituted amino acids . Key steps include protecting the amino group, introducing the acetylthio moiety via nucleophilic substitution, and deprotection under mild acidic conditions to preserve stereochemistry.

Basic: How is the structure of 3-(Acetylthio)-2-aminopropanoic acid characterized?

Methodological Answer:

Structural characterization typically employs:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with shifts for the acetylthio group (~2.3 ppm for CHCO and ~3.5–4.0 ppm for SCH) .

- HPLC : Retention times and chiral columns verify enantiomeric purity (e.g., 1.92–3.10 min retention for biphenyl analogs) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHNOS: theoretical 163.03 g/mol).

Advanced: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Racemization is minimized using:

- Enzymatic Catalysis : Proteases or lipases with strict stereoselectivity, as in the chemo-enzymatic synthesis of (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid .

- Chiral Auxiliaries : Protecting groups (e.g., Fmoc) that stabilize the α-carbon configuration during sulfur incorporation .

- Circular Dichroism (CD) : Post-synthesis validation of optical activity to detect racemization .

Advanced: How does the acetylthio group influence stability under physiological conditions?

Methodological Answer:

The acetylthio group enhances stability in acidic environments but may hydrolyze in basic conditions. Studies on tetrazine-containing analogs show:

- pH Stability : Stable in acidic media (pH 2–6) but prone to hydrolysis at pH >8, forming free thiols .

- Biological Media Stability : Resistance to enzymatic degradation in serum (e.g., >90% intact after 24 hours in cell culture media) .

Methodological Tip: Use buffered solutions (pH 6–7) for in vitro assays and monitor degradation via LC-MS.

Advanced: How can analytical techniques resolve contradictions in impurity profiling?

Methodological Answer:

Contradictions arise from co-eluting impurities or isobaric interferences. Solutions include:

- 2D-LC/MS : Separate impurities using orthogonal columns (e.g., C18 + chiral phases) .

- Isotopic Labeling : Track sulfur-containing byproducts (e.g., S-labeled acetylthio derivatives) .

- NMR-DOSY : Differentiate impurities by molecular size and diffusion coefficients .

Advanced: How can chemo-enzymatic synthesis be optimized for higher yields?

Methodological Answer:

Optimization strategies:

- Enzyme Immobilization : Enhases reusability and stability (e.g., protease-coated magnetic nanoparticles) .

- Solvent Engineering : Use biphasic systems (e.g., water:ethyl acetate) to shift equilibrium toward product formation .

- Substrate Engineering : Introduce electron-withdrawing groups (e.g., nitro) to increase electrophilicity at the reaction site, improving enzyme kinetics .

Basic: What are the key spectroscopic features of 3-(Acetylthio)-2-aminopropanoic acid?

Methodological Answer:

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm), S–Ac (650–700 cm), and NH (3300–3500 cm).

- H NMR : Peaks at δ 1.9–2.1 ppm (CHCO), δ 3.2–3.5 ppm (SCH), and δ 4.0–4.3 ppm (α-CH) .

- C NMR : Signals at δ 25–28 ppm (CHCO), δ 35–38 ppm (SCH), and δ 175–180 ppm (COOH) .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C, 60°C, and 80°C in buffers (pH 2–10) for 1–4 weeks .

- Kinetic Analysis : Use HPLC to quantify degradation products and calculate rate constants (k) for Arrhenius modeling .

- Forced Degradation : Expose to UV light, HO, or radical initiators (e.g., AIBN) to identify photolytic/oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.